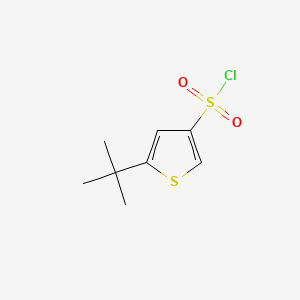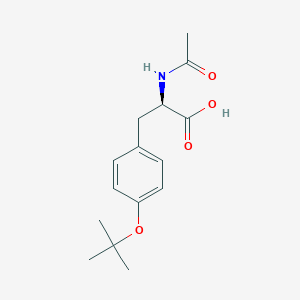
Ac-D-Tyr(tBu)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-D-Tyr(tBu)-OH, also known as N-Acetyl-D-tyrosine tert-butyl ester, is a modified amino acid derivative. It is a synthetic compound that has been used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by the presence of an acetyl group attached to the amino group of the D-tyrosine residue and a tert-butyl ester group attached to the carboxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Tyr(tBu)-OH typically involves the protection of the amino and carboxyl groups of D-tyrosine. The amino group is acetylated using acetic anhydride, while the carboxyl group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ac-D-Tyr(tBu)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free carboxylic acid.
科学的研究の応用
Ac-D-Tyr(tBu)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antiarrhythmic agent.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用機序
The mechanism of action of Ac-D-Tyr(tBu)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and tert-butyl ester groups enhance the compound’s stability and bioavailability. The phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
Ac-D-Tyr-OH: Lacks the tert-butyl ester group, making it less stable and less bioavailable.
Ac-L-Tyr(tBu)-OH: Contains the L-tyrosine residue instead of the D-tyrosine residue, which can result in different biological activity and interactions.
Ac-D-Tyr-OMe: Has a methyl ester group instead of a tert-butyl ester group, affecting its stability and reactivity.
Uniqueness
Ac-D-Tyr(tBu)-OH is unique due to the presence of both the acetyl and tert-butyl ester groups, which enhance its stability, bioavailability, and reactivity. These modifications make it a valuable compound for various scientific research applications.
特性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m1/s1 |
InChIキー |
JLNUTWJSFBIAAS-CYBMUJFWSA-N |
異性体SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


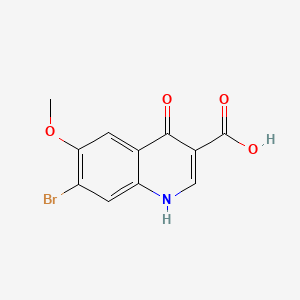
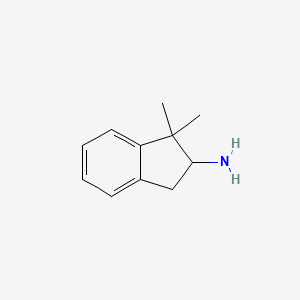

![{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol](/img/structure/B13476607.png)

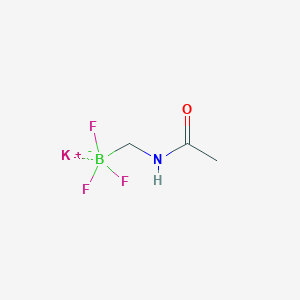
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)
